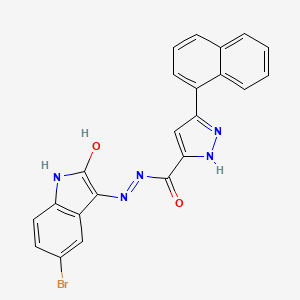
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H14BrN5O2 and its molecular weight is 460.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
This compound serves as a precursor or inspiration for the synthesis of various novel compounds. For example, researchers have synthesized derivatives through reactions with different nucleophiles, leading to compounds with potential anticancer properties (Gouhar & Raafat, 2015). Similarly, derivatives involving naphthalenyl moieties have been explored for their antimicrobial activities, showcasing the versatility of the core structure in generating bioactive molecules (Gupta & Chaudhary, 2013).
Antimicrobial and Anticancer Evaluation
Several studies have evaluated the antimicrobial and anticancer activities of compounds synthesized from or related to this compound. For instance, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have shown significant antimicrobial and antiproliferative activities (Mansour et al., 2020). Another study discovered substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers, demonstrating the potential of these compounds in cancer therapy (Sirisoma et al., 2009).
Optical and Sensing Applications
Compounds derived from or related to "(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide" have also found applications in sensing and optical studies. A novel pyrazole-based probe has been utilized for multi-analyte (Zn2+ and Mg2+) detection in human gastric adenocarcinoma cells, indicating the compound's utility in biochemical sensing (Dhara et al., 2016).
Protective Activities and DNA Damage Inhibition
Some derivatives exhibit protective activities against DNA damage, underscoring their potential therapeutic applications. For instance, 2-naphthyl ethers have been synthesized and evaluated for their protective activities against DNA damage induced by bleomycin-iron, highlighting their potential in mitigating oxidative stress-related damage (Abdel-Wahab et al., 2009).
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN5O2/c23-13-8-9-17-16(10-13)20(22(30)24-17)27-28-21(29)19-11-18(25-26-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11,24,30H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCTNVHWVLFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
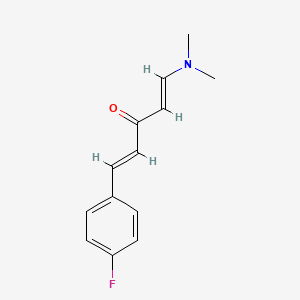
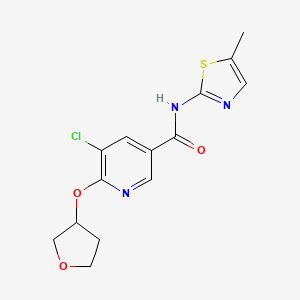
![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)
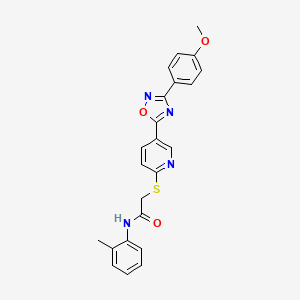
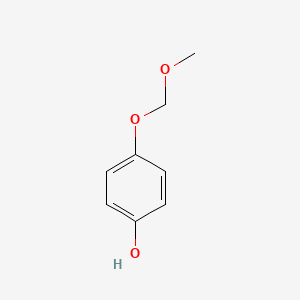
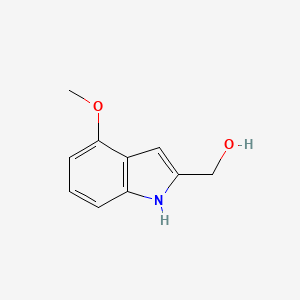
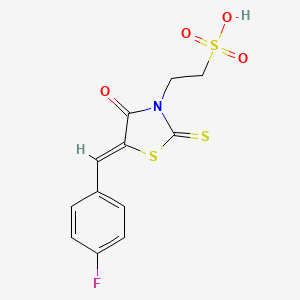
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)
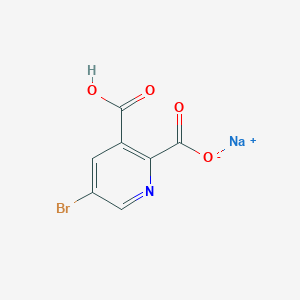
![3-fluoro-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2714302.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)
![ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE](/img/structure/B2714304.png)
![N-tert-butyl-2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2714305.png)
